molecular formula C21H25NO5S B2553405 methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate CAS No. 1327178-62-0

methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate

Cat. No.: B2553405
CAS No.: 1327178-62-0
M. Wt: 403.49
InChI Key: KFAAGJUVPGABFV-RGEXLXHISA-N
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Description

Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate is a synthetic acrylate derivative featuring a (4-tert-butylphenyl)sulfonyl group and a (4-methoxyphenyl)amino substituent. The Z-configuration of the double bond is critical for its stereochemical stability and biological interactions.

The 4-methoxyphenylamino group contributes hydrogen-bonding capacity and moderate electron-donating effects. Such structural features make this compound relevant in agrochemical and pharmaceutical research, particularly in enzyme inhibition or receptor modulation .

Properties

IUPAC Name

methyl (Z)-2-(4-tert-butylphenyl)sulfonyl-3-(4-methoxyanilino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO5S/c1-21(2,3)15-6-12-18(13-7-15)28(24,25)19(20(23)27-5)14-22-16-8-10-17(26-4)11-9-16/h6-14,22H,1-5H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFAAGJUVPGABFV-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)OC)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (2Z)-2-[(4-tert-butylphenyl)sulfonyl]-3-[(4-methoxyphenyl)amino]acrylate, commonly referred to as compound 1, is a synthetic organic compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, including mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C22H27NO6S
  • Molecular Weight : 429.52 g/mol
  • CAS Number : 75527581

1. Anticancer Properties

Recent studies have indicated that compound 1 exhibits anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cancer progression, particularly those related to apoptosis and cell cycle regulation.

  • Case Study : In vitro studies on breast cancer cell lines showed a significant reduction in cell viability upon treatment with compound 1. The compound was found to activate caspase pathways, leading to programmed cell death .

2. Anti-inflammatory Effects

Compound 1 has demonstrated potential as an anti-inflammatory agent . It appears to inhibit the production of pro-inflammatory cytokines and reduce inflammation markers in animal models.

  • Research Findings : In a study involving lipopolysaccharide (LPS)-induced inflammation in mice, administration of compound 1 resulted in decreased levels of TNF-alpha and IL-6, indicating its role in mitigating inflammatory responses .

Biological Activity Data Table

Biological ActivityMechanismModel UsedReference
AnticancerInduces apoptosis via caspase activationBreast cancer cell lines
Anti-inflammatoryInhibition of pro-inflammatory cytokinesLPS-induced inflammation in mice

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of compound 1 is crucial for evaluating its therapeutic potential. Preliminary data suggest that it has favorable absorption characteristics, although further studies are needed to fully characterize its metabolic profile.

Toxicological Studies

Toxicological assessments indicate that compound 1 has a low toxicity profile at therapeutic doses. However, long-term studies are necessary to ascertain any potential adverse effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Key Structural and Physicochemical Comparisons
Compound Name Molecular Weight Key Substituents Notable Properties
Target Compound ~391.45* 4-tert-Butylphenylsulfonyl, 4-methoxyphenylamino High lipophilicity, moderate solubility
Methyl (Z)-3-(4-ethoxyphenyl)amino-2-(4-methoxyphenyl)sulfonyl acrylate [6] 391.45 4-Methoxyphenylsulfonyl, 4-ethoxyphenylamino Increased solubility due to ethoxy group
Methyl (Z)-3-(dimethylamino)-2-(2-fluorophenyl)sulfonyl acrylate [4] 287.30 2-Fluorophenylsulfonyl, dimethylamino Lower MW, higher polarity (fluorine)
Methyl (Z)-2-[(4-bromo-2-formylphenoxy)methyl]-3-(4-methylphenyl)acrylate [3] 409.25 Bromo-formylphenoxymethyl, 4-methylphenyl Crystalline, π-π interactions dominate

*Estimated based on .

  • Lipophilicity : The tert-butyl group in the target compound increases hydrophobicity compared to smaller substituents like methoxy or fluorine . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • In contrast, trifluoromethyl groups () offer stronger electron-withdrawing effects and metabolic resistance .
  • Hydrogen Bonding: The 4-methoxyphenylamino group supports hydrogen-bond donor/acceptor interactions, unlike dimethylamino () or bromo-formyl groups (), which alter binding modes .

Crystallographic and Solid-State Behavior

Table 2: Crystal Structure Comparisons
Compound (Evidence) Space Group Dihedral Angle (°) Stabilizing Interactions
Target Compound Not reported N/A Likely C–H⋯O, sulfonyl π-stacking
[3] P1 82.9 C–H⋯O, π-π (3.984 Å)
[8] P1 ~80 (estimated) N–H⋯O, C=O⋯H interactions
  • The target compound’s crystal packing is expected to involve sulfonyl-mediated hydrogen bonds (C–H⋯O) and π-π stacking, similar to . However, the tert-butyl group may disrupt close packing, reducing melting points compared to bromo-formyl analogs .

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